molecular formula C18H20N2O3S B6417804 N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-(thiophen-2-yl)acetamide CAS No. 1070960-31-4

N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-(thiophen-2-yl)acetamide

Cat. No.: B6417804
CAS No.: 1070960-31-4
M. Wt: 344.4 g/mol
InChI Key: UASSCEXPFXHWHX-UHFFFAOYSA-N
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Description

N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-(thiophen-2-yl)acetamide is a synthetic acetamide derivative characterized by a central phenyl ring substituted with a morpholine-linked carbonyl group and a thiophen-2-yl acetamide moiety. The morpholine ring enhances solubility and bioavailability, while the thiophene and acetamide groups are associated with diverse pharmacological activities, including antimicrobial and antitumor effects .

Properties

IUPAC Name

N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-17(13-16-2-1-11-24-16)19-15-5-3-14(4-6-15)12-18(22)20-7-9-23-10-8-20/h1-6,11H,7-10,12-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASSCEXPFXHWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(2-morpholin-4-yl-2-oxoethoxy)aniline with thiophene-2-carboxylic acid under specific conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-(thiophen-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes or receptors, potentially inhibiting or activating their functions. The phenyl and thiophene rings may also contribute to the compound’s overall activity by facilitating binding to hydrophobic pockets in proteins or other biomolecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The target compound’s structure combines a morpholine-4-yl group (electron-rich heterocycle) and a thiophen-2-yl acetamide. Key structural analogs include:

a) N-(4-Bromophenyl)-2-(thiophen-2-yl)acetamide
  • Core : Phenyl-thiophene acetamide.
  • Substituents : 4-Bromophenyl instead of morpholinyl-substituted phenyl.
  • Activity : Exhibits antimycobacterial activity .
  • Comparison : The absence of the morpholine group reduces solubility but retains thiophene-related bioactivity.
b) N-(4-Fluorophenyl)-2-morpholin-4-yl-2-thioxoacetamide
  • Core : Phenyl-morpholine acetamide.
  • Substituents : Thioxo (C=S) instead of oxo (C=O) and 4-fluorophenyl.
  • Physicochemical Impact : Thioxo increases polarity, enhancing solubility (logP ~1.8 vs. ~2.5 for the target compound) .
c) N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives
  • Core : Benzothiazole-phenyl acetamide.
  • Substituents : Benzothiazole (electron-deficient heterocycle) instead of thiophene.
  • Activity : Antitumor activity against multiple cancer cell lines .

Pharmacological Activities

Compound Name Biological Activity Mechanism/Notes Reference
Target Compound Under investigation (anticipated antimicrobial/antitumor) Morpholine enhances membrane permeability; thiophene modulates target binding.
N-(4-Bromophenyl)-2-(thiophen-2-yl)acetamide Antimycobacterial Thiophene acetamide core critical for activity.
Compound 10 (N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide) Antitumor (GI₅₀ < 1 µM) Benzothiazole and thioether linkage improve cytotoxicity.

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight (g/mol) logP Solubility Bioavailability Reference
Target Compound ~350 ~2.5 Moderate High (morpholine) Estimated
N-(4-Fluorophenyl)-2-morpholin-4-yl-2-thioxoacetamide 278.32 1.8 High High
N-(4-Bromophenyl)-2-(thiophen-2-yl)acetamide 310.18 ~3.0 Low Moderate
  • Morpholine’s Role : Reduces logP and improves aqueous solubility compared to halogenated phenyl analogs .
  • Thiophene vs.

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